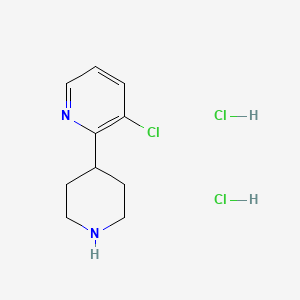

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

Description

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a piperidine moiety at the 2-position. The dihydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

3-chloro-2-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXNFPCTGOROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or THF.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Protein Kinase Inhibition

One of the significant applications of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride lies in its role as an inhibitor of protein kinases. Studies indicate that derivatives of piperidine, including this compound, have shown promising results in selectively inhibiting Protein Kinase B (PKB), also known as Akt, which is crucial in cancer progression and metabolic regulation. For instance, compounds similar to this compound have demonstrated nanomolar inhibition potency against PKB, leading to reduced tumor growth in xenograft models .

Anticancer Activity

Research has highlighted the anticancer properties of pyridine derivatives, including this compound. In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, such as ovarian and breast cancer cells. The mechanism involves the modulation of cellular signaling pathways associated with tumor growth and survival .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Pyridine derivatives have been shown to possess activity against conditions affecting the nervous system, potentially offering therapeutic benefits for diseases like Alzheimer's and Parkinson's .

Antimicrobial Properties

Recent investigations into the biological activity of pyridine derivatives suggest that this compound may exhibit antimicrobial properties. Studies have reported its efficacy against various bacterial strains, indicating potential applications in treating infections .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular weight, and applications:

Key Research Findings

Reactivity and Solubility

- Chlorine vs. Iodo/Nitrile Substituents: The chloro group in this compound provides moderate electrophilicity, enabling nucleophilic substitution reactions. In contrast, iodo-substituted pyridines (e.g., 2-Chloro-4-iodonicotinonitrile) exhibit higher reactivity in cross-coupling reactions due to the iodine atom’s polarizability .

- Salt Forms : Dihydrochloride salts (e.g., the target compound and Enamine’s 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride) enhance aqueous solubility compared to neutral piperidine derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride, which has a single HCl salt .

Biological Activity

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring substituted with a piperidine moiety. This structural configuration is significant as piperidine derivatives are known for their diverse biological activities, including interactions with various receptors and enzymes.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Receptor Interaction : The compound is believed to modulate neurotransmitter systems by interacting with dopamine receptors, which may influence neuropsychiatric conditions.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several pathogens are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

This data suggests that the compound has a broad spectrum of activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Case Study : In a study by Kalai et al., the compound exhibited selective toxicity towards ovarian cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index. The mechanism appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring or the pyridine moiety can significantly influence the compound's efficacy:

- Chlorine Substitution : The presence of chlorine enhances antimicrobial activity.

- Piperidine Modifications : Alterations in the piperidine ring can lead to variations in receptor binding affinity and selectivity.

Q & A

Q. Optimization Tips :

- Use catalytic Pd/C for hydrogenation steps to improve yield (≥75%) .

- Monitor reaction progress with TLC or HPLC to minimize byproducts.

- For academic-scale production, employ Schlenk-line techniques to maintain anhydrous conditions and prevent hydrolysis .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the chloropyridine or piperidine moieties for kinase inhibition?

Methodological Answer :

Contradictions in SAR often arise from:

- Steric Effects : Bulky substituents on piperidine may hinder binding. Use molecular docking (e.g., AutoDock Vina) to predict clashes with ALK/ROS1 kinase domains .

- Electronic Effects : Electron-withdrawing groups on chloropyridine can alter charge distribution. Compare Hammett constants (σ) of substituents to correlate with activity trends .

- Experimental Validation :

Basic: What spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons; δ 3.0–3.5 ppm for piperidine CH₂ groups) .

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/0.1% formic acid gradient) and monitor [M+H]⁺ at m/z 231.1 .

- FT-IR : Verify salt formation via N-H stretching (2500–2700 cm⁻¹) and Cl⁻ counterion absorption (~240 cm⁻¹) .

Advanced: What computational strategies predict binding modes with ALK/ROS1 kinases when crystallographic data is limited?

Q. Methodological Answer :

- Homology Modeling : Build kinase structures using SWISS-MODEL if crystallographic data is unavailable. Use templates like PDB 4FZV (ALK) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with catalytic Lys1580 (ALK) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications to prioritize synthetic targets .

Basic: What biological screening approaches evaluate activity against cancer-related kinases?

Q. Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay for ALK/ROS1 inhibition (IC₅₀ determination) .

- Cell Viability Tests : Treat Ba/F3 cells expressing EML4-ALK fusion with 0.1–10 µM compound; measure viability via MTT assay after 72 hr .

- Selectivity Profiling : Screen against a panel of 50 kinases (e.g., EGFR, MET) to identify off-target effects .

Advanced: How to differentiate target engagement from off-target effects in pharmacological studies?

Q. Methodological Answer :

- Chemical Proteomics : Use immobilized compound pulldowns with cancer cell lysates, followed by LC-MS/MS to identify binding proteins .

- CRISPR Knockout : Generate ALK/ROS1-knockout cell lines; compare compound efficacy to wild-type cells .

- Kinobeads Competition : Pre-incubate lysates with compound and quantify displaced kinase probes via mass spectrometry .

Comparative Table: Structurally Similar Piperidine-Pyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.